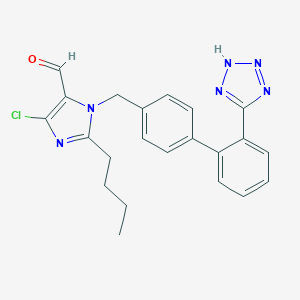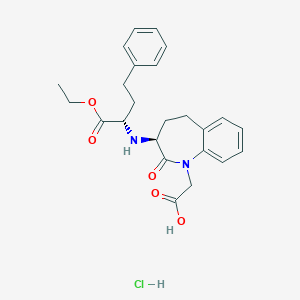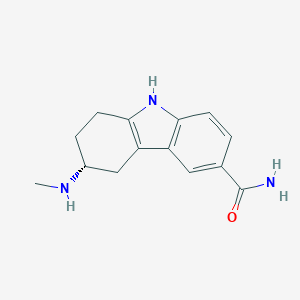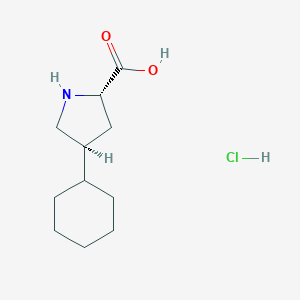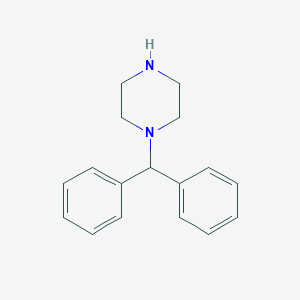
1-Benzhydrylpiperazine
概要
説明
Norcyclizine oxalate (1:2) is a chemical compound derived from cyclizine, an antihistaminic antiemetic commonly used in palliative care . Norcyclizine is a metabolite of cyclizine and is often studied for its pharmacokinetics and pharmacogenetics . The oxalate form of norcyclizine is used in various scientific and industrial applications due to its unique chemical properties.
科学的研究の応用
Norcyclizine oxalate (1:2) has a wide range of applications in scientific research:
作用機序
ノルシクリジンシュウ酸塩 (1:2) の作用機序には、体内のヒスタミン受容体との相互作用が含まれます。これらの受容体に結合することにより、ノルシクリジンシュウ酸塩はヒスタミンの作用を阻害し、吐き気や嘔吐の症状を軽減します。 この化合物も中枢神経系に影響を与え、鎮静効果をもたらします .
分子標的と経路:
ヒスタミン受容体: ノルシクリジンシュウ酸塩は主にH1ヒスタミン受容体を標的にします。
シトクロムP450酵素: ノルシクリジンの代謝にはシトクロムP450酵素、特にCYP2D6が関与しています.
6. 類似化合物の比較
ノルシクリジンシュウ酸塩 (1:2) は、以下のような他の類似化合物と比較することができます。
シクリジン: ノルシクリジンが誘導される親化合物です。
メクリジン: 同様の特性を持つ別の抗ヒスタミン性制吐剤です。
ジフェンヒドラミン: 鎮静効果を持つ広く使用されている抗ヒスタミン薬です。
独自性: ノルシクリジンシュウ酸塩 (1:2) は、その独特のシュウ酸塩形態が特徴で、他の誘導体と比較して、溶解性と安定性が向上しています .
類似化合物のリスト:
- シクリジン
- メクリジン
- ジフェンヒドラミン
結論として、ノルシクリジンシュウ酸塩 (1:2) は、科学研究や産業のさまざまな分野で重要な用途を持つ汎用性の高い化合物です。その独自の化学的特性と作用機序により、さまざまな状態の研究と治療における貴重なツールとなっています。
生化学分析
Biochemical Properties
1-Benzhydrylpiperazine has been found to interact with various enzymes and proteins. For instance, it has been used as a surface recognition group in the design of potent histone deacetylase (HDAC) inhibitors . HDACs are enzymes that play a crucial role in the regulation of gene expression.
Cellular Effects
In cellular contexts, this compound derivatives have shown potential as anticancer agents . They have been found to inhibit the proliferation of human tumor cell lines effectively . Moreover, this compound has been found to possess excellent pharmacological activities, such as vasodilator, hypotensive, and increasing actions of cerebral blood flow .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules at the molecular level. For instance, in the context of HDAC inhibition, this compound interacts with the active site of the enzyme, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound and its derivatives have been observed over time. For instance, some derivatives have shown moderate ACE inhibitor activity compared to the standard angiotensin-converting enzyme inhibitor .
準備方法
合成経路と反応条件: ノルシクリジンシュウ酸塩 (1:2) の合成は、通常、ノルシクリジンとシュウ酸の反応を含みます。このプロセスには以下が含まれます。
ステップ1: ノルシクリジンをエタノールなどの適切な溶媒に溶解します。
ステップ2: 溶液にシュウ酸を1:2の化学量論比で添加します。
ステップ3: 室温で混合物を撹拌して反応が完了するまで続けます。
ステップ4: ろ過と再結晶によって生成物を単離し、純粋なノルシクリジンシュウ酸塩 (1:2) を得ます。
工業生産方法: ノルシクリジンシュウ酸塩 (1:2) の工業生産は、同様のステップを踏みますが、より大規模に行われます。 このプロセスは、収量と純度が最適化されており、通常、連続的な撹拌と制御された温度条件を伴い、一貫した製品品質が保証されます .
化学反応の分析
反応の種類: ノルシクリジンシュウ酸塩 (1:2) は、以下を含むさまざまな化学反応を起こします。
酸化: 酸化剤の存在下で、ノルシクリジンシュウ酸塩は対応するN-酸化誘導体に転換されます。
還元: 還元反応は、ノルシクリジンシュウ酸塩をシクリジンに戻すことができます。
置換: ハロゲンまたは他の求核剤を含む置換反応は、ノルシクリジンの構造を改変できます。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン(塩素、臭素)、求核剤(アミン、チオール)。
主な生成物: これらの反応から生成される主な生成物には、N-酸化誘導体、還元されたシクリジン、およびさまざまな置換ノルシクリジン化合物があります .
4. 科学研究への応用
ノルシクリジンシュウ酸塩 (1:2) は、科学研究において幅広い用途を持っています。
類似化合物との比較
- Cyclizine
- Meclizine
- Diphenhydramine
特性
IUPAC Name |
1-benzhydrylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVNXDKZIQLBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56609-03-1 (mono-hydrochloride) | |
| Record name | Norcyclizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80232968 | |
| Record name | Norcyclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669667 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
841-77-0 | |
| Record name | Benzhydrylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=841-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norcyclizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzhydrylpiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norcyclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzhydrylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Benzhydrylpiperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU6V5ZHD9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
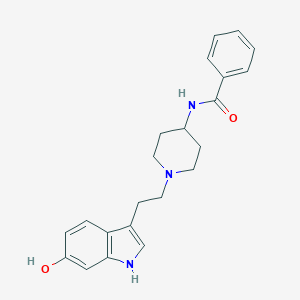
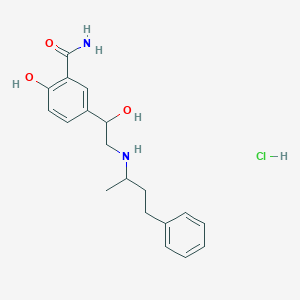
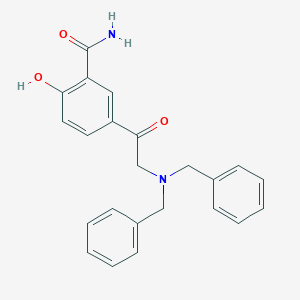
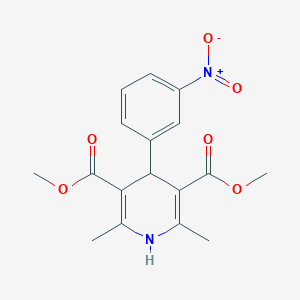
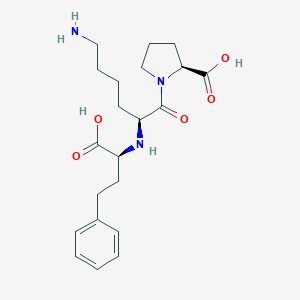
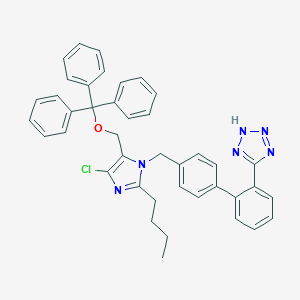

![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)
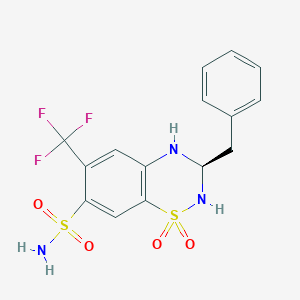
![5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B193154.png)
